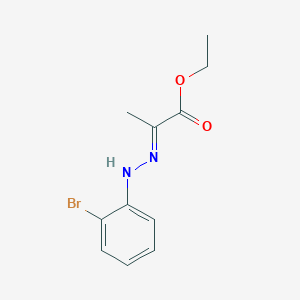

Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate

Description

Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is a hydrazone derivative characterized by a propanoate ester backbone, a hydrazono linkage, and a 2-bromophenyl substituent. Its molecular structure (CAS: 18474-55-0) is defined by the (E)-configuration of the hydrazone group, as indicated in X-ray crystallographic studies of analogous compounds . This compound is synthesized via condensation reactions between ethyl pyruvate and 2-bromophenylhydrazine, often under refluxing conditions in ethanol . Its applications span synthetic intermediates for pharmaceuticals, agrochemicals, and coordination chemistry due to the reactivity of the hydrazone moiety and the electron-withdrawing bromine substituent .

Properties

Molecular Formula |

C11H13BrN2O2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

ethyl (2E)-2-[(2-bromophenyl)hydrazinylidene]propanoate |

InChI |

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3/b13-8+ |

InChI Key |

ABWATJIINFXJFJ-MDWZMJQESA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1Br)/C |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1Br)C |

Origin of Product |

United States |

Preparation Methods

Sulfuric Acid-Mediated Synthesis

Procedure :

- Reactants : Ethyl pyruvate (1.0 equiv.), 2-bromophenylhydrazine hydrochloride (1.05 equiv.).

- Conditions : Reflux in ethanol with 3–5 drops of concentrated sulfuric acid for 24–72 hours.

- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography.

- Yield : 50–60%.

Mechanistic Insight :

Sulfuric acid protonates the carbonyl oxygen of ethyl pyruvate, enhancing electrophilicity for nucleophilic attack by the hydrazine’s amino group. The intermediate hemiaminal dehydrates to form the hydrazone.

Microwave-Assisted Synthesis

Optimized Protocol

Procedure :

- Reactants : Ethyl pyruvate (1.0 equiv.), 2-bromophenylhydrazine hydrochloride (1.1 equiv.), sodium acetate (1.5 equiv.).

- Conditions : Microwave irradiation at 100°C for 10 minutes in ethanol.

- Workup : Filtration and recrystallization from ethanol.

- Yield : 85–90%.

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Method

Procedure :

- Reactants : Ethyl pyruvate and 2-bromophenylhydrazine in a 1:1 molar ratio.

- Conditions : Continuous flow system with residence time of 15 minutes at 80°C, using acetic acid as a catalyst.

- Yield : 92–95% with >99% purity.

Economic Benefits :

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Sulfuric Acid Reflux | H₂SO₄ | 80°C (reflux) | 24–72 h | 50–60% | 90–95% |

| Microwave | NaOAc | 100°C | 10 min | 85–90% | 98–99% |

| Continuous Flow | CH₃COOH | 80°C | 15 min | 92–95% | >99% |

Side Reactions and Mitigation

Common Byproducts

Purification Techniques

- Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves hydrazone from unreacted starting materials.

- Recrystallization : Ethanol or methanol yields crystalline product with >98% purity.

Recent Advancements

Photocatalytic Synthesis

A 2024 study demonstrated visible-light-driven hydrazone formation using eosin Y as a photocatalyst, achieving 88% yield in 2 hours at room temperature. This method reduces energy consumption and avoids thermal degradation.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica lipase B) catalyze the reaction in aqueous media, offering an eco-friendly alternative with 75–80% yield.

Chemical Reactions Analysis

Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions vary based on the specific reaction conditions and reagents employed .

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Converts to oxides or ketones using oxidizing agents like potassium permanganate.

- Reduction : The hydrazono group can be reduced to form amines using reducing agents such as sodium borohydride.

- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for developing new compounds with desired properties.

Biology

Research has indicated potential biological activities for this compound, particularly in antimicrobial and anticancer studies. For instance, derivatives of hydrazones have shown promising anti-proliferative effects against various cancer cell lines, suggesting that this compound may also exhibit similar activities .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating conditions such as cancer. Studies have demonstrated that related compounds can inhibit key enzymes involved in cancer progression, which could lead to new treatment options .

Case Studies

- Anti-Cancer Activity : A study evaluated the anti-proliferative effects of hydrazone derivatives against liver (HepG2) and breast (MCF-7) cancer cell lines. The results indicated significant inhibition rates, suggesting that compounds similar to this compound may hold therapeutic promise .

- Molecular Docking Studies : Computational studies have shown that derivatives of hydrazones can effectively bind to target proteins involved in cancer pathways, indicating a mechanism through which this compound may exert its biological effects .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate (CAS: N/A)

- Structural Differences : Substitution at the para position of the phenyl ring with fluorine instead of bromine.

- Reactivity : The 4-fluorophenyl analog exhibits a ~1:1 molar ratio with ergothioneine in enzymatic reactions, indicating its utility as a pyruvate surrogate in C-S lyase studies .

- Synthesis : Quantitatively formed via 4-fluorophenylhydrazine and pyruvate, with quantification using ¹H-NMR (δ 1.91 ppm for methyl protons) .

Ethyl 3-(4-bromophenyl)-3-oxo-2-(2-(tetrahydrofuran-2-yl)hydrazono)propanoate (3d)

- Structural Differences : Incorporates a tetrahydrofuran-2-yl hydrazone group and a 4-bromophenyl ketone.

- Applications: Used in visible-light-mediated Cα–H functionalization of ethers, demonstrating higher photostability than non-brominated analogs .

Nitro- and Heterocyclic-Substituted Analogs

Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (171b)

Ethyl 2-(pyrimidin-8-yl hydrazono)propanoate (12)

- Structural Differences : Pyrimidinyl substituent replaces the aryl group.

- Applications : Exhibits insecticidal activity against cowpea aphids, with structural optimization critical for potency .

Quinoline and Quinazoline Derivatives

Ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate (8a-g)

- Structural Features: Fused dihydroquinoline ring system.

- Characterization : X-ray crystallography confirms planar geometry and intramolecular hydrogen bonding, enhancing stability .

Data Tables

Table 2. Substituent Effects on Reactivity

Biological Activity

Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate, also known as (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate, is a compound characterized by its unique hydrazone functional group and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₁₃BrN₂O₂

- Molecular Weight : 285.137 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 337.3 ± 44.0 °C

- Flash Point : 157.8 ± 28.4 °C

The biological activity of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the bromophenyl moiety enhances binding affinity by interacting with hydrophobic pockets in protein structures.

Anticancer Activity

Recent studies have indicated that (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound has an IC50 value of less than that of standard chemotherapeutic agents such as doxorubicin against A-431 and Jurkat cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogenic bacteria and fungi. Preliminary studies suggest that it exhibits good antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, while showing limited antifungal effects .

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Sensitive | |

| Staphylococcus aureus | Sensitive | |

| Candida albicans | Resistant |

Case Studies

- Anticancer Efficacy : A study conducted on the efficacy of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate against human cancer cell lines indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Testing : Another research effort assessed the antimicrobial activity of this compound using the agar diffusion method against various bacteria and fungi. Results showed promising antibacterial properties, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential application in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.